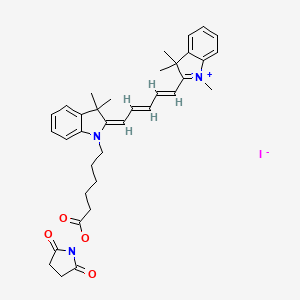

Cyanine5 NHS ester (iodide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyanine5 NHS ester (iodide) is a red-emitting fluorescent dye widely used for labeling amino groups in peptides, proteins, and oligonucleotides . This compound is known for its bright fluorescence, photostability, and pH insensitivity, making it an ideal choice for various biological and chemical applications .

Méthodes De Préparation

The synthesis of Cyanine5 NHS ester (iodide) involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

Cyanine5 NHS ester (iodide) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) to form stable amide bonds . Common reagents used in these reactions include DMF, DMSO, and various buffer solutions such as sodium phosphate buffer (pH 7.5) and carbonate/bicarbonate buffer (pH 8-9) . The major product formed from these reactions is the labeled peptide, protein, or oligonucleotide with an attached Cyanine5 dye.

Applications De Recherche Scientifique

Chemical Applications

Labeling and Tracking:

Cyanine5 NHS ester (iodide) is employed in chemical research for labeling amino-containing compounds, facilitating the tracking of chemical reactions. Its strong fluorescence allows for easy visualization of interactions and transformations in complex mixtures.

Table 1: Common Chemical Reactions Involving Cyanine5 NHS Ester (Iodide)

| Reaction Type | Description |

|---|---|

| Substitution | Reacts with primary amines to form stable amide bonds. |

| Conjugation | Labels proteins or peptides for further analytical studies. |

Biological Applications

Fluorescence Microscopy:

In biological research, Cyanine5 NHS ester (iodide) is extensively used in fluorescence microscopy to visualize cellular structures and processes. Its red fluorescence is particularly advantageous for multiplexing with other fluorophores.

Flow Cytometry:

This dye is also employed in flow cytometry for analyzing cell populations based on surface markers. The ability to label specific proteins allows researchers to investigate cellular functions and interactions.

Case Study: Protein Labeling

A study by Brugada-Vilà et al. demonstrated the use of Cyanine5 NHS ester (iodide) for labeling oligopeptide-modified poly(beta-amino esters). This approach enhanced the efficacy of therapeutic adenoviruses, showcasing the dye's potential in gene therapy applications .

Medical Applications

Diagnostic Assays:

Cyanine5 NHS ester (iodide) is utilized in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. Its fluorescent properties enable sensitive detection of biomolecules.

Therapeutic Research:

The compound plays a role in tracking the distribution and interaction of biomolecules within biological systems, aiding in drug development and therapeutic research.

Table 2: Medical Applications of Cyanine5 NHS Ester (Iodide)

| Application Type | Description |

|---|---|

| Diagnostic Assays | Used for sensitive detection of proteins and antibodies. |

| Therapeutic Research | Tracks biomolecule interactions in vivo. |

Industrial Applications

Fluorescent Probes Development:

In industrial settings, Cyanine5 NHS ester (iodide) is applied in the development of fluorescent probes and sensors for various analytical applications. Its stability and strong fluorescence make it ideal for creating reliable detection systems.

Mécanisme D'action

The mechanism of action of Cyanine5 NHS ester (iodide) involves the formation of a stable amide bond between the NHS ester group and the primary amino group of the target molecule . This reaction results in the covalent attachment of the fluorescent dye to the target, allowing for its visualization and tracking. The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily related to the labeling and detection of these biomolecules .

Comparaison Avec Des Composés Similaires

Cyanine5 NHS ester (iodide) is often compared with other similar fluorescent dyes such as Cy5 NHS ester, Alexa Fluor 647, and DyLight 649 . These compounds share similar properties, including excitation and emission wavelengths, but differ in terms of their photostability, brightness, and solubility. Cyanine5 NHS ester (iodide) is unique due to its high sensitivity and compatibility with various imaging and detection techniques .

Similar Compounds

- Cy5 NHS ester

- Alexa Fluor 647

- DyLight 649

Activité Biologique

Cyanine5 NHS ester (iodide) is a prominent fluorescent dye widely utilized in biological research due to its intense red fluorescence and capacity for specific labeling of biomolecules. This article delves into its biological activity, applications, synthesis, and comparative analysis with similar compounds.

Overview of Cyanine5 NHS Ester (Iodide)

Cyanine5 NHS ester (iodide) belongs to the cyanine dye family and is characterized by its reactive N-hydroxysuccinimide (NHS) ester group, which enables conjugation with amino groups in proteins, peptides, and oligonucleotides. Its molecular formula is C36H42N3O4 with a molecular weight of 667.54 g/mol. The dye exhibits an emission maximum around 670 nm, making it suitable for various imaging techniques such as fluorescence microscopy and flow cytometry .

Fluorescent Properties

The primary biological activity of Cyanine5 NHS ester (iodide) stems from its fluorescent properties. It is extensively used for:

- Labeling Proteins and Peptides : The dye reacts with free amino groups, allowing for the specific labeling of proteins and peptides. This is crucial for studying protein interactions and dynamics within cellular environments.

- Live-Cell Imaging : Due to its stability and low background fluorescence, it is ideal for live-cell imaging applications .

- Quantitative Assays : Its high extinction coefficient enhances its utility in quantitative applications, enabling accurate detection in various assays.

Applications in Research

Cyanine5 NHS ester (iodide) has been applied in multiple research contexts:

- Fluorescence Microscopy : Used to visualize cellular components.

- Flow Cytometry : Facilitates the analysis of cell populations based on fluorescent labeling.

- Therapeutic Development : Conjugated with therapeutic agents to enhance targeting and efficacy .

Case Studies

- Study on Tumor Imaging : In a study involving tumor-bearing mice, Cyanine5 was used to track the distribution of nanoparticles carrying therapeutic agents. The results indicated that the Cy5 signal from the nanoparticles was significantly higher than that from conventional treatments, demonstrating enhanced tumor localization and potential therapeutic efficacy .

- Differential Activity-Based Gel Electrophoresis : Researchers developed a novel technique using Cyanine dyes for profiling lipolytic enzymes from different biological samples. The study highlighted the effectiveness of Cy5 in distinguishing enzyme activities through fluorescence imaging .

Comparison with Other Fluorescent Dyes

| Compound Name | Emission Wavelength (nm) | Unique Features |

|---|---|---|

| Cyanine3 NHS Ester | 550 | Shorter wavelength; used for green fluorescence |

| Cyanine7 NHS Ester | 770 | Near-infrared dye; useful for deep tissue imaging |

| Alexa Fluor 680 | 700 | Bright fluorescence; often used as an alternative |

| DyLight 649 | 674 | High stability; suitable for various labeling applications |

Cyanine5 NHS ester (iodide) stands out due to its intense red fluorescence and compatibility with multiple labeling protocols, making it a preferred choice in many biological applications .

Synthesis and Stability

The synthesis of Cyanine5 NHS ester involves several steps that ensure high purity and fluorescence efficiency. Typically, the dye is prepared under mild conditions using co-solvents like dimethylformamide or dimethyl sulfoxide. This method allows for optimal performance in conjugation reactions .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVPQRMWNARNJZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.